5-Methylsulfanylthiophene-2-carboxamide
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Description
“5-Methylsulfanylthiophene-2-carboxamide” is a chemical compound with the molecular formula C6H7NOS2 . It is related to the class of compounds known as carboxamides .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The molecule also contains a carboxamide group and a methylsulfanyl group .Scientific Research Applications
Synthesis and Chemical Properties
5-Methylsulfanylthiophene-2-carboxamide and its derivatives have been utilized in various synthetic and chemical applications. For instance, it serves as an intermediate in the synthesis of complex thiophene derivatives through Rhodium(ii)-mediated reactions, indicating its role in generating pharmaceutically relevant structures (Song & Kim, 2002). Additionally, its modified versions have shown potential in the development of new antimicrobial agents with antibiofilm properties, highlighting its significance in addressing resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).
Photovoltaic Applications
In the realm of renewable energy, derivatives of this compound have been explored as novel redox couples in dye-sensitized and quantum-dot sensitized solar cells. These studies aim at improving the efficiency and reducing the cost of solar cells, thus making solar energy more accessible (Rahman, Wang, Nath, & Lee, 2018).
Corrosion Inhibition
Another significant application of thiophene derivatives is in corrosion inhibition, where 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, a related compound, demonstrates high efficiency in protecting mild steel against corrosion in acidic environments. This research underscores the potential of thiophene derivatives in industrial applications where corrosion resistance is crucial (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Drug Development and Chemical Synthesis
Furthermore, this compound derivatives have been utilized in drug development and chemical synthesis processes. Their incorporation into novel compounds has facilitated the exploration of new therapeutic agents, showcasing the versatility and potential of thiophene derivatives in medicinal chemistry (Kovalenko, Vlasov, & Chernykh, 2007).
Properties
IUPAC Name |
5-methylsulfanylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS2/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLPSVYJZOPSNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(S1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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